1,2-Ethenediamine, 1,2-diphenyl-
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Overview
Description
1,2-Ethenediamine, 1,2-diphenyl- is an organic compound with the formula H₂NCHPhCHPhNH₂, where Ph represents a phenyl group (C₆H₅). This compound exists as three stereoisomers: meso and two enantiomers (S,S- and R,R-). It is commonly used in asymmetric hydrogenation reactions as a chiral ligand .
Preparation Methods
1,2-Ethenediamine, 1,2-diphenyl- can be synthesized through several methods:
Chemical Reactions Analysis
1,2-Ethenediamine, 1,2-diphenyl- undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form diamines.
Substitution: It can undergo substitution reactions with halides to form substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Scientific Research Applications
1,2-Ethenediamine, 1,2-diphenyl- has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2-Ethenediamine, 1,2-diphenyl- exerts its effects involves its role as a chiral ligand. It coordinates with metal centers to form complexes that facilitate asymmetric hydrogenation reactions. The molecular targets include metal ions such as ruthenium, which are involved in catalytic cycles .
Comparison with Similar Compounds
1,2-Ethenediamine, 1,2-diphenyl- can be compared with other similar compounds:
1,2-Diphenylethane-1,2-diamine: Similar in structure but differs in stereochemistry.
1,2-Diphenyl-1,2-diaminoethane: Another similar compound used in asymmetric synthesis.
The uniqueness of 1,2-Ethenediamine, 1,2-diphenyl- lies in its ability to form highly selective chiral catalysts, making it invaluable in the synthesis of enantiopure compounds .
Properties
CAS No. |
5763-83-7 |
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Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(E)-1,2-diphenylethene-1,2-diamine |
InChI |
InChI=1S/C14H14N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H,15-16H2/b14-13+ |
InChI Key |
TXVWTOBHDDIASC-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\N)/N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)N)N |
Origin of Product |
United States |
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